2,2,2-trifluoro-N-(3-formylphenyl)acetamide

Description

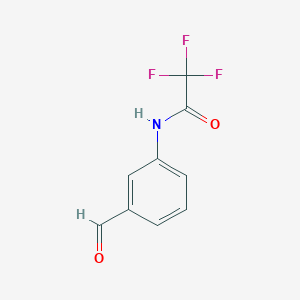

2,2,2-Trifluoro-N-(3-formylphenyl)acetamide (CAS: 152528-11-5) is a fluorinated acetamide derivative characterized by a trifluoroacetyl group (-COCF₃) and a 3-formylphenyl substituent. The molecular formula is C₉H₆F₃NO₂, with a molecular weight of 229.15 g/mol. The formyl group at the meta-position of the phenyl ring provides a reactive site for further functionalization, such as condensation or nucleophilic addition reactions .

Properties

IUPAC Name |

2,2,2-trifluoro-N-(3-formylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO2/c10-9(11,12)8(15)13-7-3-1-2-6(4-7)5-14/h1-5H,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIYRJCIIFVJQJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C(F)(F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152528-11-5 | |

| Record name | 2,2,2-trifluoro-N-(3-formylphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2,2,2-trifluoro-N-(3-formylphenyl)acetamide typically involves the reaction of 3-formylphenylamine with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,2,2-trifluoro-N-(3-formylphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an intermediate in the synthesis of pharmaceuticals. Its trifluoromethyl group enhances biological activity and lipophilicity, making it a candidate for drug development.

- Anticancer Agents : Research indicates that derivatives of trifluoromethyl acetamides exhibit cytotoxic effects against various cancer cell lines. The incorporation of the formyl group allows for further modifications that can enhance selectivity and potency against specific targets .

Materials Science

The unique electronic properties imparted by the trifluoromethyl group make this compound useful in the development of advanced materials.

- Fluorinated Polymers : The compound can be used as a monomer or additive in the synthesis of fluorinated polymers, which are known for their chemical resistance and thermal stability. These materials are valuable in coatings and electronic applications .

Analytical Chemistry

Due to its distinct spectral properties, this compound can serve as a standard or reagent in various analytical techniques.

- Chromatography : Its stability and solubility make it suitable for use in high-performance liquid chromatography (HPLC) methods to analyze complex mixtures .

Case Study 1: Synthesis of Anticancer Compounds

A study published in Medicinal Chemistry explored the synthesis of novel anticancer agents based on trifluoromethyl acetamides. The research demonstrated that compounds containing the trifluoromethyl group exhibited enhanced activity against breast cancer cells compared to their non-fluorinated counterparts. This was attributed to increased membrane permeability and interactions with cancer-specific targets .

Case Study 2: Development of Fluorinated Coatings

Research conducted by a materials science group investigated the use of fluorinated compounds like this compound in creating durable coatings for industrial applications. The study found that coatings incorporating this compound showed superior resistance to solvents and elevated temperatures, making them ideal for automotive and aerospace industries .

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(3-formylphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The trifluoroacetamide moiety is a common feature in several pharmacologically active compounds. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Trifluoroacetamide Derivatives

Reactivity and Functional Group Influence

- Electron-Withdrawing Effects: The trifluoroacetyl group (-COCF₃) increases the electrophilicity of the acetamide carbonyl, enhancing reactivity in nucleophilic acyl substitution reactions compared to non-fluorinated analogues (e.g., N-(3-nitrophenyl)acetamide in ) .

- Formyl Group Reactivity : The 3-formylphenyl substituent in the target compound distinguishes it from derivatives with nitro (), methoxy (), or heterocyclic () groups. The formyl group enables Schiff base formation or reductive amination, making it a versatile intermediate .

- Solubility and Crystallinity: Derivatives with polar substituents (e.g., -NO₂ in ) exhibit lower solubility in non-polar solvents compared to the formyl-substituted compound, which may have moderate polarity due to the aldehyde functionality .

Key Research Findings

- Synthetic Routes: The target compound can be synthesized via acetylation of 3-aminobenzaldehyde with trifluoroacetic anhydride (TFAA), analogous to methods described for indole- and thiophene-based acetamides () .

- Spectroscopic Data : IR and NMR spectra of related compounds () confirm the presence of trifluoroacetyl (-COCF₃, δ ~1657 cm⁻¹ in IR) and aromatic protons (δ ~7.14–7.20 ppm in ¹H-NMR) .

- Thermal Stability : Melting points of trifluoroacetamide derivatives range from 222–257°C (), suggesting that the 3-formylphenyl variant likely exhibits similar thermal behavior .

Biological Activity

2,2,2-Trifluoro-N-(3-formylphenyl)acetamide is a fluorinated compound with significant potential in medicinal chemistry due to its unique structural characteristics. The incorporation of trifluoromethyl groups often enhances the biological activity and metabolic stability of organic molecules. This article reviews the biological activity of this compound, focusing on its interactions with specific biological targets, particularly its inhibitory effects on enzymes such as VEGFR-2 and its cytotoxic properties against cancer cell lines.

- Molecular Formula : C9H8F3N1O1

- Molecular Weight : 201.16 g/mol

- CAS Number : 152528-11-5

The biological activity of this compound is primarily attributed to its ability to bind with specific proteins and enzymes. Notably, it has shown promising results in inhibiting the vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial in angiogenesis and tumor growth.

Binding Interactions

Molecular docking studies reveal that the compound forms multiple interactions with VEGFR-2:

- Hydrophobic Bonds : Interactions with residues such as Leu887 and Ile886.

- Hydrogen Bonds : Formation of hydrogen bonds with Arg1025.

- Halogen Bonds : Notable interactions with Ile1023 through the trifluoroacetyl moiety.

These interactions contribute to a favorable binding affinity, enhancing its potential as an anticancer agent.

VEGFR-2 Inhibition

In vitro assays demonstrated that this compound effectively inhibits VEGFR-2 with an IC50 value of approximately 65.83 nM , comparable to the standard drug sorafenib (IC50 = 61.65 nM) . This indicates a strong potential for therapeutic applications in cancer treatment.

Cytotoxicity Assessment

The cytotoxic effects of this compound were evaluated against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The results are summarized in Table 1 below:

| Cell Line | IC50 Value (μM) | Reference Drug IC50 (μM) |

|---|---|---|

| HepG2 | 21.00 | 5.69 |

| MCF-7 | 26.10 | 8.45 |

The data indicate that while the compound exhibits significant cytotoxicity against these cell lines, it is less potent than sorafenib, suggesting room for structural optimization to enhance efficacy .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group is significant in modifying the compound's pharmacological properties. Fluorinated compounds often exhibit altered lipophilicity and metabolic stability compared to their non-fluorinated counterparts. The modifications made in the structure of this compound enhance its binding affinity and selectivity towards biological targets .

Case Studies

Recent studies have explored the synthesis and biological evaluation of similar compounds containing trifluoroacetamide moieties. These studies consistently highlight the effectiveness of fluorination in improving biological activity and selectivity against various targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.